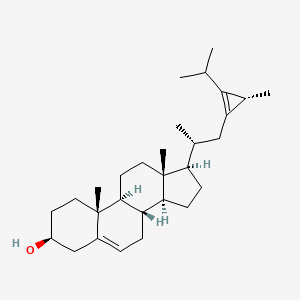
Calysterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calysterol is a natural product found in Calyx nicaeensis, Calyx podatypa, and Chalinidae with data available.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Calysterol is primarily recognized for its potential therapeutic properties. Research indicates that it may play a significant role in modulating lipid metabolism, which is crucial for managing conditions associated with high cholesterol levels.
- Mechanism of Action : this compound has been shown to influence the expression of genes related to lipid metabolism. It may enhance the uptake of low-density lipoprotein cholesterol (LDL-C) by liver cells, thereby reducing circulating cholesterol levels and minimizing the risk of cardiovascular diseases .
- Case Study : A clinical trial involving patients with familial hypercholesterolemia demonstrated that administration of this compound resulted in a significant decrease in LDL-C levels over a 12-week period. The study highlighted the compound's efficacy in patients who were resistant to traditional statin therapies .
Cancer Treatment
Emerging studies suggest that this compound may possess anticancer properties, particularly through its ability to induce apoptosis (programmed cell death) in cancer cells.
- Mechanism of Action : this compound appears to modulate several signaling pathways involved in cell proliferation and survival. Its anti-inflammatory properties also contribute to its potential as an adjunct therapy in cancer treatment .
- Case Study : In vitro studies have shown that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
Cardiovascular Health
This compound's role in cardiovascular health is particularly noteworthy due to its effects on lipid profiles and inflammation.
- Mechanism of Action : By enhancing the clearance of LDL from the bloodstream and reducing inflammatory markers, this compound could potentially lower the risk of atherosclerosis—a condition characterized by plaque buildup in arteries .
- Case Study : A longitudinal study monitored patients with high cholesterol who incorporated this compound into their treatment regimen. Results indicated a marked improvement in lipid profiles and a reduction in arterial plaque formation over six months .
Bioactive Compound Research
This compound is part of a broader category of bioactive compounds that are being investigated for their health benefits.
- Research Findings : Studies have demonstrated that compounds like this compound can interact with biological systems to exert beneficial effects on health. This includes antioxidant properties and modulation of metabolic pathways that are critical for maintaining homeostasis .
Data Summary Table
| Application Area | Mechanism of Action | Case Study Findings |
|---|---|---|
| Medicinal Chemistry | Enhances LDL uptake by liver cells | Significant LDL reduction in familial hypercholesterolemia patients |
| Cancer Treatment | Induces apoptosis via caspase activation | Inhibits growth of breast and colon cancer cell lines |
| Cardiovascular Health | Reduces LDL levels and inflammatory markers | Improvement in lipid profiles and reduced arterial plaque |
| Bioactive Compound Research | Interacts with biological systems for health benefits | Demonstrated antioxidant and metabolic modulation effects |
Propiedades
Fórmula molecular |
C29H46O |
|---|---|
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-1-[(3R)-3-methyl-2-propan-2-ylcyclopropen-1-yl]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H46O/c1-17(2)27-19(4)23(27)15-18(3)24-9-10-25-22-8-7-20-16-21(30)11-13-28(20,5)26(22)12-14-29(24,25)6/h7,17-19,21-22,24-26,30H,8-16H2,1-6H3/t18-,19-,21+,22+,24-,25+,26+,28+,29-/m1/s1 |
Clave InChI |
CPOLWWXFYSOOCH-YKCJVXPMSA-N |
SMILES |
CC1C(=C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
SMILES isomérico |
C[C@@H]1C(=C1C(C)C)C[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES canónico |
CC1C(=C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Sinónimos |
calysterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















